![molecular formula C12H19NO3 B1499480 tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)
tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and synthetic applications . This particular compound is notable for its unique structure, which includes a tert-butyl ester group and a hexahydrocyclopenta[c]pyrrole core.
Méthodes De Préparation
The synthesis of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields. Industrial production methods often utilize catalytic processes to enhance efficiency and selectivity .
Analyse Des Réactions Chimiques
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron(III) chloride for oxidation and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylates, while substitution reactions can yield N-substituted pyrroles .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . Industrially, it is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability .
Mécanisme D'action
The mechanism of action of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Tert-butyl(cis)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds such as pyrrolones and pyrrolidinones . These compounds share a similar pyrrole core but differ in their substituents and overall structure. Pyrrolones and pyrrolidinones are also known for their diverse biological activities, including antimicrobial and anticancer properties . The uniqueness of tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate lies in its specific tert-butyl ester group and hexahydrocyclopenta[c]pyrrole core, which confer distinct reactivity and stability .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl (3aR,6aS)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
MZQZNAQWIOWKSR-BDAKNGLRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CCC(=O)[C@H]2C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


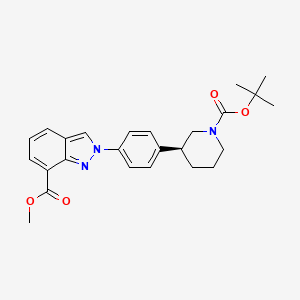
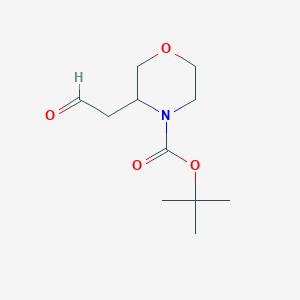
![2-Methyl-5-(3-{4-[(S)-Methylsulfinyl]phenyl}-1-Benzofuran-5-Yl)-1,3,4-Oxadiazole](/img/structure/B1499404.png)
![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)
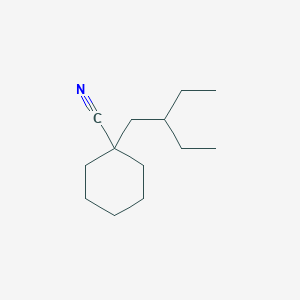
![2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B1499414.png)
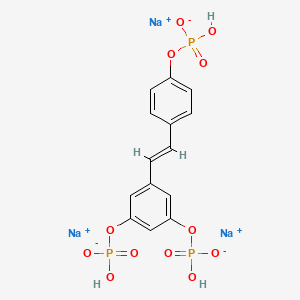
![ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1499420.png)
![Oxo[5,10,15,20-tetra(4-pyridyl)porphinato]titanium(IV)](/img/structure/B1499421.png)
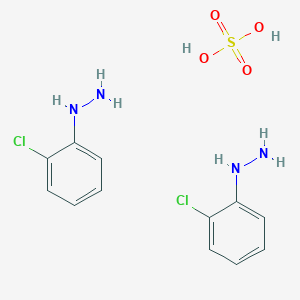
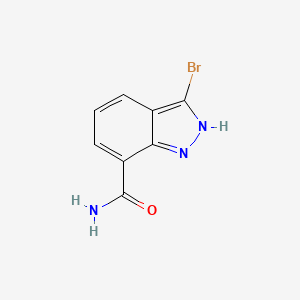
![2-Oxa-8-azaspiro[5.5]undecane-1,7-dione](/img/structure/B1499428.png)
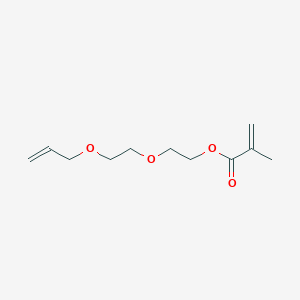
![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)
